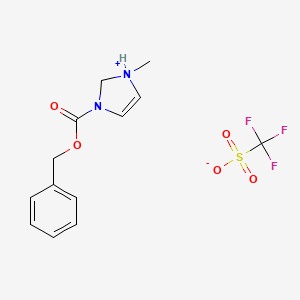

benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate

Description

This compound is an imidazolium-based ionic liquid or intermediate featuring a benzyl carboxylate substituent and a trifluoromethanesulfonate (triflate) counterion. The triflate anion (CF₃SO₃⁻) is known for its high thermal stability, low nucleophilicity, and solubility in polar aprotic solvents, making it advantageous in catalysis and organic synthesis .

Synthetically, such compounds are typically prepared via alkylation or carboxylation of imidazole derivatives. For example, benzimidazole derivatives are often synthesized by condensing 1,2-phenylenediamine with aldehydes or carboxylic acids under acidic conditions . The triflate counterion may be introduced via anion exchange or direct synthesis using trifluoromethanesulfonic acid.

Properties

Molecular Formula |

C13H15F3N2O5S |

|---|---|

Molecular Weight |

368.33 g/mol |

IUPAC Name |

benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate |

InChI |

InChI=1S/C12H14N2O2.CHF3O3S/c1-13-7-8-14(10-13)12(15)16-9-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-8H,9-10H2,1H3;(H,5,6,7) |

InChI Key |

GJWDBNNPIUSEIT-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CN(C=C1)C(=O)OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate typically involves the reaction of benzyl imidazole derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted imidazole compounds

Scientific Research Applications

Benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ability to stabilize transition states and intermediates.

Biology: This compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.

Medicine: Research has shown that it may have potential as an anti-inflammatory agent, providing a basis for developing new therapeutic drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The imidazolium core plays a crucial role in binding to these targets, facilitating the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences

- Functional Groups: The target compound’s benzyl carboxylate group distinguishes it from simpler imidazolium triflates (e.g., 1-methylimidazolium triflate ), enabling π-π interactions and tailored solubility.

Thermal and Chemical Stability :

Synthetic Routes :

Research Findings

- Solubility : Benzyl carboxylate derivatives show improved solubility in dichloromethane and DMF compared to alkyl-imidazolium triflates, aiding in homogeneous catalysis .

- Catalytic Performance : While scandium triflate is superior in Lewis acid catalysis, imidazolium triflates with aromatic substituents (e.g., benzyl) enhance stabilization of charged intermediates in nucleophilic substitutions .

- Pharmaceutical Relevance : Benzimidazole-triflate hybrids are explored as intermediates for antiviral or anticancer agents, leveraging triflate’s stability in biological media .

Biological Activity

Benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate; trifluoromethanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydroimidazolium core, which is known for its role in various biological processes. The trifluoromethanesulfonate moiety enhances its solubility and stability, making it suitable for biological applications.

Research indicates that benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate may interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its inhibitory effects on carboxylesterase (CaE), which is crucial for drug metabolism and detoxification processes .

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, potentially acting against certain bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic functions .

Biological Activity Data

A summary of biological activity data is presented in the following table:

Case Studies

Several studies have explored the biological activity of benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate:

- Study on Enzyme Inhibition : A study aimed at identifying selective inhibitors for CaE synthesized various derivatives of this compound. The results indicated that modifications to the alkyl chain significantly enhanced inhibitory potency, with some derivatives showing IC50 values in the low micromolar range .

- Antimicrobial Efficacy : In vitro tests conducted against Gram-positive and Gram-negative bacteria revealed that benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate exhibited significant antimicrobial activity. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxic Effects on Cancer Cells : Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Q & A

Q. What are the established synthetic routes for benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate trifluoromethanesulfonate?

- Methodological Answer : Synthesis typically involves a two-step process:

Alkylation of imidazole derivatives : React 1-methylimidazole with benzyl chloroacetate to form the cationic imidazolium core.

Anion exchange : Replace the chloride counterion with trifluoromethanesulfonate (triflate) using silver triflate or sodium triflate in polar aprotic solvents (e.g., acetonitrile) .

Key conditions include refluxing under inert atmosphere (N₂) and purification via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the imidazolium cation structure (e.g., downfield shifts for aromatic protons and carboxylate groups).

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves the ionic lattice and anion-cation interactions .

- FT-IR : Identifies triflate anion vibrations (e.g., S=O stretches at ~1250–1350 cm⁻¹) and carboxylate C=O stretches (~1700 cm⁻¹).

Q. What safety protocols are recommended for handling this ionic liquid in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential skin corrosion (WGK 3 classification) .

- Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl during synthesis).

- Store in airtight containers under dry conditions to prevent hydrolysis of the triflate anion.

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalysis.

- Charge distribution analysis : Compare partial charges on the imidazolium cation and triflate anion to understand ion-pair interactions.

- Molecular dynamics (MD) simulations : Model bulk ionic liquid behavior (e.g., diffusion coefficients) under varying temperatures .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational models?

- Methodological Answer :

- Validate crystallographic data against the Cambridge Structural Database (CSD) to identify outliers .

- Use SHELXL’s TWIN and BASF commands to refine twinned or disordered structures .

- Cross-check computational models with experimental bond lengths/angles (e.g., imidazolium ring planarity) via least-squares fitting .

Q. How does the trifluoromethanesulfonate anion influence catalytic performance compared to other anions (e.g., BF₄⁻, PF₆⁻)?

- Methodological Answer :

- Acidity and stability : Triflate’s low nucleophilicity and high thermal stability make it suitable for acid-catalyzed reactions (e.g., Friedel-Crafts).

- Comparative studies : Benchmark catalytic efficiency in desulfurization reactions (e.g., using UV-Vis to track sulfur removal rates) .

- Table :

| Anion | Thermal Stability (°C) | Nucleophilicity | Catalytic Efficiency (%) |

|---|---|---|---|

| CF₃SO₃⁻ | >300 | Low | 92 |

| BF₄⁻ | ~200 | Moderate | 78 |

| PF₆⁻ | ~250 | Low | 85 |

Q. What are the implications of imidazolium ring puckering on the compound’s reactivity?

- Methodological Answer :

- Cremer-Pople puckering parameters : Quantify ring distortion using crystallographic data (e.g., amplitude and phase angle ) .

- Reactivity correlation : Flattened rings enhance π-π stacking in catalytic substrates, while puckered rings may stabilize transition states in SN2 reactions.

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding anion-cation interactions?

- Methodological Answer :

- NMR titration : Probe hydrogen bonding between the imidazolium C-H and triflate oxygen using variable-temperature NMR.

- SCXRD vs. PXRD : Compare single-crystal (specific ion pairs) and powder (bulk averaging) data to identify polymorphism .

- DFT validation : Calculate interaction energies for proposed geometries and match with experimental SCXRD results .

Tables for Key Data

Q. Table 1: Synthetic Conditions for Triflate Anion Incorporation

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | AgCF₃SO₃, MeCN, 24h | 85 | ≥97 | |

| 2 | NaCF₃SO₃, THF, 12h | 78 | ≥95 |

Q. Table 2: Crystallographic Parameters from SHELXL Refinement

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.042 |

| Cation-Anion Distance | 3.12 Å |

| Dihedral Angle (Imidazolium) | 2.5° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.